

[4-(Methylthio)phenoxy]acetic acid structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[4-(Methylthio)phenoxy]acetic acid**

Cat. No.: **B170679**

[Get Quote](#)

An In-depth Technical Guide to **[4-(Methylthio)phenoxy]acetic Acid**: Structure, Isomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **[4-(Methylthio)phenoxy]acetic acid**, a molecule of interest in metabolic research and drug development. This document details its chemical structure, isomers, physicochemical properties, proposed synthesis and analytical methodologies, and its role as a potential modulator of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Core Concepts: Structural Formula and Isomerism

[4-(Methylthio)phenoxy]acetic acid is an aromatic carboxylic acid derivative. Its structure consists of a central phenoxy ring, substituted with a methylthio group (-SCH₃) at the para (4) position and linked to an acetic acid moiety (-OCH₂COOH) via an ether linkage.

Structural Formula:

- IUPAC Name: [4-(methylsulfanyl)phenoxy]acetic acid
- Molecular Formula: C₉H₁₀O₃S
- CAS Number: 15267-49-9

Isomers of **[4-(Methylthio)phenoxy]acetic Acid**:

The structural isomers of **[4-(Methylthio)phenoxy]acetic acid** primarily involve the positional arrangement of the substituents on the benzene ring. Additionally, functional group isomers exist.

- **Positional Isomers:** These isomers differ in the position of the methylthio group on the phenoxy ring.
 - **[2-(Methylthio)phenoxy]acetic acid:** The methylthio group is at the ortho position.
 - **[3-(Methylthio)phenoxy]acetic acid:** The methylthio group is at the meta position.
- **Structural Isomer Example:** An important structural isomer to distinguish is **4-(Methylthio)phenylacetic acid** (CAS Number: 16188-55-9). In this isomer, the acetic acid moiety is directly attached to the phenyl ring, not through an ether linkage. Its molecular formula is $C_9H_{10}O_2S$.^{[1][2][3]}

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **[4-(Methylthio)phenoxy]acetic acid** is presented below. It is important to note that while some data is available for the target compound, other data points are predicted or extrapolated from closely related analogs.

Table 1: Physicochemical Properties of **[4-(Methylthio)phenoxy]acetic Acid** and a Key Isomer

Property	[4-(Methylthio)phenoxy]acetic acid Value	4-(Methylthio)phenylacetic acid Value
Molecular Weight	198.24 g/mol	182.24 g/mol [1]
Physical Form	White to Yellow Solid	Powder to crystal [2]
Melting Point	Data not available	97-98 °C [1] [2]
Boiling Point	Predicted: Data not available	Predicted: 337.4 ± 25.0 °C [2]
pKa	Predicted: Data not available	Predicted: 4.34 ± 0.10 [2]
Solubility	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **[4-(Methylthio)phenoxy]acetic acid** are crucial for research and development. While a specific protocol for this exact molecule is not readily available in the searched literature, a standard and reliable synthetic method can be proposed based on well-established chemical reactions.

Proposed Synthesis: Williamson Ether Synthesis

A logical and common method for the synthesis of **[4-(Methylthio)phenoxy]acetic acid** is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Reaction Scheme:

Proposed Experimental Protocol:

- Deprotonation of 4-(Methylthio)phenol:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole equivalent of 4-(methylthio)phenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

- Add 2.2 mole equivalents of a base, such as sodium hydroxide or potassium carbonate, to the solution.
- Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium or potassium 4-(methylthio)phenoxyde.
- Nucleophilic Substitution:
 - Slowly add 1.1 mole equivalents of chloroacetic acid to the reaction mixture.
 - Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Acidify the mixture with a dilute strong acid, such as 1M hydrochloric acid, to a pH of approximately 2. This will protonate the carboxylate to form the carboxylic acid and precipitate the product.
 - Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
 - Dry the purified product under vacuum to obtain **[4-(Methylthio)phenoxy]acetic acid**.

Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and quantification of phenoxyacetic acids.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Proposed HPLC Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A C18 reversed-phase column is suitable for the separation of phenoxyacetic acids.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the analyte from any impurities.
- Detection: UV detection at a wavelength of approximately 254 nm, where the aromatic ring exhibits strong absorbance.
- Quantification: A calibration curve can be generated using standards of known concentrations of **[4-(Methylthio)phenoxy]acetic acid** to quantify the amount in a sample.

Biological Significance: Role in PPAR δ Signaling

[4-(Methylthio)phenoxy]acetic acid and its analogs are of significant interest due to their potential to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPAR δ isoform.^{[8][9][10]} PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cell differentiation.^{[10][11][12]}

The PPAR Signaling Pathway

The general mechanism of PPAR activation and subsequent gene regulation is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: PPAR δ signaling pathway activation by an agonist.

Pathway Description:

- Ligand Binding: A PPAR δ agonist, such as **[4-(Methylthio)phenoxy]acetic acid**, enters the cell and binds to the ligand-binding domain of the inactive PPAR δ , which exists as a heterodimer with the Retinoid X Receptor (RXR).[11][13]
- Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the PPAR δ /RXR heterodimer. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins.
- DNA Binding: The activated PPAR δ /RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
- Gene Transcription: The binding of the activated complex to the PPRE initiates the transcription of target genes.
- Biological Effects: The resulting proteins encoded by these genes are involved in various metabolic processes, particularly fatty acid oxidation and energy expenditure.[8][9]

The activation of PPAR δ is a key area of research for therapeutic interventions in metabolic disorders such as dyslipidemia, obesity, and type 2 diabetes.

Conclusion

[4-(Methylthio)phenoxy]acetic acid is a compound with significant potential in the field of metabolic disease research. Its structural features and ability to act as a PPAR δ agonist make it a valuable tool for scientists and drug developers. This guide provides a foundational understanding of its chemistry, synthesis, analysis, and biological role, serving as a critical resource for further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Methylthio)phenylacetic acid 99 16188-55-9 [sigmaaldrich.com]
- 2. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]
- 3. 4-(Methylthio)phenylacetic acid | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxyacetic acids: separation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 10. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [[4-(Methylthio)phenoxy]acetic acid structural formula and isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170679#4-methylthio-phenoxy-acetic-acid-structural-formula-and-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com